2-((3-Bromophenoxy)methyl)pyridine
Description
Contextualization within Contemporary Organic Chemistry
In the landscape of modern organic chemistry, the strategic use of functionalized heterocyclic compounds is paramount for the development of novel molecules with specific properties. 2-((3-Bromophenoxy)methyl)pyridine serves as a prime example of such a strategic building block. bio-fount.com Its structure incorporates three key components: a pyridine (B92270) ring, a phenoxy ether linkage, and a bromine atom on the phenyl ring. The pyridine moiety, a six-membered aromatic ring containing a nitrogen atom, is a common feature in many biologically active compounds and ligands. rsc.orgnih.govresearchgate.net The ether linkage provides a degree of conformational flexibility, while the bromine atom offers a reactive site for various cross-coupling reactions, a cornerstone of modern synthetic chemistry. researchgate.net This trifecta of functional groups makes this compound a versatile precursor in the synthesis of a wide array of target molecules. chemimpex.com
Research Significance of Pyridine-Based Phenoxy Ethers in Chemical Science
The broader class of pyridine-based phenoxy ethers has garnered considerable attention in chemical science due to their diverse applications. These compounds are recognized for their potential in medicinal chemistry, materials science, and catalysis. rsc.orgresearchgate.netnih.gov The pyridine ring's ability to engage in hydrogen bonding and its basic nature can significantly influence a molecule's solubility and biological interactions. nih.gov The phenoxy ether component, on the other hand, can be readily modified with various substituents to fine-tune the electronic and steric properties of the molecule.
The presence of a halogen, such as bromine, further enhances the synthetic utility of these compounds, allowing for the introduction of new functional groups through reactions like the Suzuki-Miyaura coupling. mdpi.com This adaptability has led to the inclusion of pyridine-based structures in numerous FDA-approved drugs, highlighting their clinical relevance. rsc.org The ongoing exploration of pyridine derivatives continues to yield compounds with a wide range of biological activities, from antimicrobial to anticancer agents. nih.govresearchgate.netnih.gov
Detailed Research Findings
The following tables provide a summary of key data related to this compound and its constituent chemical groups.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 488799-65-1 | bio-fount.com |
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Properties | Reference |
|---|---|---|---|---|---|
| 2-Bromopyridine | 109-04-6 | C5H4BrN | 157.99 | Starting material for various pyridine derivatives. | orgsyn.org |
| 2-Bromo-3-methylpyridine | 3430-17-9 | C6H6BrN | 172.02 | Boiling point: 218-219 °C; Density: 1.544 g/mL at 25 °C. | sigmaaldrich.comsigmaaldrich.com |
| 3-Bromo-2-methylpyridine | 38749-79-0 | C6H6BrN | 172.02 | Solid; Density: 1.495 g/mL at 25 °C. | sigmaaldrich.com |
| 2-((2-Bromophenoxy)methyl)pyridine | 1016531-68-2 | C12H10BrNO | 264.12 | - | bldpharm.com |
| 2-(3-Bromophenoxy)pyridine | 92545-83-0 | C11H8BrNO | 250.09 | - | bldpharm.com |
Structure
3D Structure
Properties
IUPAC Name |
2-[(3-bromophenoxy)methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-10-4-3-6-12(8-10)15-9-11-5-1-2-7-14-11/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFXJEPKUCXNNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624378 | |
| Record name | 2-[(3-Bromophenoxy)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
488799-65-1 | |
| Record name | 2-[(3-Bromophenoxy)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 3 Bromophenoxy Methyl Pyridine
Established Reaction Pathways for 2-((3-Bromophenoxy)methyl)pyridine Formation
The synthesis of this compound is most commonly achieved through well-established reaction pathways that have been refined over time for reliability and efficiency. These methods primarily rely on the principles of nucleophilic substitution and the strategic synthesis of essential precursors.
Nucleophilic Substitution Approaches for this compound Synthesis
The core of synthesizing this compound lies in the formation of an ether linkage. The most direct and widely employed method is the Williamson ether synthesis, a classic example of a nucleophilic substitution reaction. This approach involves the reaction of a nucleophile, the 3-bromophenoxide anion, with an electrophile, a 2-(halomethyl)pyridine.
The reaction is typically carried out by first treating 3-bromophenol (B21344) with a suitable base to generate the more nucleophilic phenoxide anion. The choice of base and solvent is critical for the reaction's success, influencing both the rate of reaction and the final yield. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). The subsequent addition of 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine (B1332372) to the generated phenoxide results in the displacement of the halide and the formation of the desired ether bond. Pyridines with leaving groups at position 2 are reactive towards nucleophiles through an addition-elimination mechanism. quimicaorganica.org
Table 1: Illustrative Conditions for Nucleophilic Substitution
| Base | Solvent | Electrophile | Typical Temperature | Notes |
|---|---|---|---|---|
| Sodium Hydride (NaH) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | 2-(Chloromethyl)pyridine | Room Temp. to 60 °C | Highly effective due to the irreversible deprotonation of the phenol (B47542). |
| Potassium Carbonate (K₂CO₃) | Acetone, Acetonitrile (MeCN) | 2-(Bromomethyl)pyridine | Reflux | A milder, commonly used base, often with a catalyst like potassium iodide. |
Precursor Synthesis and Functionalization in this compound Preparation
The successful synthesis of the target compound is contingent on the availability of its key precursors: 3-bromophenol and a 2-(halomethyl)pyridine.
Synthesis of 3-Bromophenol: This precursor can be synthesized through several routes, most commonly via the diazotization of 3-bromoaniline (B18343) followed by hydrolysis. In this process, 3-bromoaniline is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like sulfuric acid) at low temperatures to form a diazonium salt. Gentle warming of the diazonium salt solution leads to its decomposition, replacing the diazonium group with a hydroxyl group to yield 3-bromophenol.
Synthesis of 2-(Halomethyl)pyridine: The 2-(halomethyl)pyridine precursor is typically prepared from 2-picoline (2-methylpyridine). A common method is the free-radical halogenation of the methyl group using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN. Alternatively, 2-pyridinemethanol (B130429) can be converted to its corresponding halide using reagents like thionyl chloride (SOCl₂) for the chloride or phosphorus tribromide (PBr₃) for the bromide. The synthesis of 2-picoline itself can be achieved through various methods, including catalytic gas-phase reactions. semanticscholar.org
Modern and Sustainable Synthetic Strategies
In line with the growing emphasis on environmentally friendly chemical processes, modern synthetic strategies for preparing pyridine (B92270) derivatives focus on catalytic methods and the principles of green chemistry.
Catalytic Methods for this compound Construction
Catalysis offers significant advantages for the synthesis of this compound, primarily by enhancing reaction rates, improving selectivity, and allowing for milder reaction conditions.
Phase-Transfer Catalysis (PTC): For the Williamson ether synthesis, PTC is particularly useful when using an inorganic base like NaOH in a biphasic system. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase containing the 2-(halomethyl)pyridine, thereby accelerating the reaction.
Ruthenium-Catalyzed Reactions: While not directly forming the ether linkage, catalytic methods are crucial in synthesizing advanced analogues. For instance, Ru(II)-catalyzed reactions have been developed for the synthesis of complex 2-pyridone derivatives starting from 2-bromopyridines, showcasing the power of catalysis in functionalizing the pyridine core. nih.gov
Palladium-Catalyzed Cross-Coupling: The bromine atom on the phenoxy ring offers a handle for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the synthesis of a diverse library of analogues from a common intermediate.
Green Chemistry Principles Applied to this compound Synthesis
Applying green chemistry principles aims to reduce the environmental impact of the synthesis. Microwave-assisted synthesis is a recognized green chemistry tool that can accelerate reactions. acs.org The synthesis of pyridine derivatives can be achieved through one-pot, multi-component reactions, often using environmentally benign solvents like water or ethanol, which reduces waste and shortens reaction times. acs.orgnih.gov
Table 2: Green Chemistry Approaches
| Principle | Application to Synthesis | Benefit |
|---|---|---|
| Alternative Solvents | Using water, ethanol, or performing reactions under solvent-free conditions (mechanochemistry). nih.govresearchgate.net | Reduces use of volatile organic compounds (VOCs). |
| Catalysis | Employing phase-transfer or other catalysts to reduce energy consumption and increase efficiency. | Lower reaction temperatures, higher yields, and reduced byproducts. |
| Atom Economy | Designing syntheses, like one-pot reactions, that maximize the incorporation of starting materials into the final product. acs.org | Minimizes chemical waste. |
| Energy Efficiency | Utilizing microwave irradiation to significantly shorten reaction times compared to conventional heating. acs.org | Reduces energy consumption. |
Regioselective Synthesis and Stereochemical Control in Analogues of this compound
The synthesis of analogues of this compound requires precise control over the placement of functional groups (regioselectivity) and the spatial arrangement of atoms (stereochemistry).
Regioselectivity: The regiochemistry of the molecule is primarily established during the synthesis of its precursors. For example, the position of the bromine atom on the phenol ring is determined by the choice of starting aniline. Similarly, functionalization of the pyridine ring can be directed to specific positions. Nucleophilic substitution on the pyridine ring is favored at positions 2 and 4. quimicaorganica.org The synthesis of substituted pyridines can be highly regioselective, for instance, by activating pyridine N-oxides with trifluoromethanesulfonic anhydride, which directs the addition of nucleophiles selectively to either the 2- or 4-position. nih.gov
Stereochemical Control: The parent compound, this compound, is achiral. However, if analogues containing stereocenters are desired, stereochemical control becomes crucial. For instance, if a substituent on the methylene (B1212753) bridge were introduced, an asymmetric center would be created. The synthesis of such enantiopure analogues would require either the use of a chiral starting material (e.g., an enantiopure 2-pyridinemethanol derivative) or the application of asymmetric synthesis methods. For example, intramolecular homolytic substitution (SHi) on sulfur has been shown to proceed with a complete inversion of configuration, providing a method for preparing enantiopure fused heterocyclic systems. rsc.org Such principles could be adapted for the synthesis of complex chiral analogues.
Reaction Mechanisms and Organic Transformations of 2 3 Bromophenoxy Methyl Pyridine
Detailed Mechanistic Investigations of Substitution Reactions Involving the Bromine Moiety
The bromine atom on the phenyl ring is a key functional handle for derivatization, primarily through transition-metal-catalyzed cross-coupling reactions. Direct nucleophilic aromatic substitution (SNAr) at this position is generally unfavorable. The SNAr mechanism requires the aromatic ring to be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group, which are absent in this molecule.
Instead, the substitution of the bromine atom is efficiently achieved via catalytic cycles, most notably with palladium catalysts. These reactions typically proceed through a three-step mechanism:
Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-bromine bond of the 2-((3-Bromophenoxy)methyl)pyridine, forming an organopalladium(II) complex.
Transmetalation: A second reagent, such as an organoboron compound (in Suzuki coupling) or an organotin compound (in Stille coupling), transfers its organic group to the palladium(II) complex, displacing the bromide.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.
This pathway allows for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.
Reactivity Studies of the Pyridine (B92270) Nitrogen in this compound
The lone pair of electrons on the pyridine nitrogen atom makes it a primary site for Lewis acid-base interactions and further functionalization.
Protonation and Salt Formation: As a base, the nitrogen readily reacts with acids to form pyridinium (B92312) salts. This property is fundamental to its behavior in various chemical environments.
Alkylation (Quaternization): The nitrogen can act as a nucleophile, attacking alkyl halides in an SN2 type process known as the Menshutkin reaction to form quaternary pyridinium salts. nih.gov These salts exhibit altered solubility and electronic properties compared to the parent molecule.
N-Oxide Formation: Oxidation of the pyridine nitrogen, typically with a peracid like m-CPBA or with urea-hydrogen peroxide, yields the corresponding pyridine N-oxide. wuxiapptec.com This transformation is significant as it alters the reactivity of the pyridine ring itself. The N-oxide is more electron-rich and can facilitate electrophilic substitution at the C4 position, while also activating the C2 and C6 positions for nucleophilic attack. youtube.com
The reactivity of the nitrogen is summarized in the table below:
| Reaction Type | Reagent Example | Product Type |
| Protonation | HCl, H₂SO₄ | Pyridinium Salt |
| Alkylation | Methyl Iodide (CH₃I) | N-methylpyridinium Salt |
| Oxidation | m-CPBA | Pyridine N-oxide |
Transformations and Cleavage Reactions at the Phenoxy Bridge
The ether linkage (-O-) connecting the pyridine-methyl unit and the bromophenyl ring is generally stable under many reaction conditions, including those used for cross-coupling and modifications of the pyridine nitrogen. However, this C-O bond can be cleaved under specific, harsh conditions. Strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), or potent Lewis acids like boron tribromide (BBr₃), are typically required to break the ether bond, leading to the formation of a phenol (B47542) and a pyridyl-methyl derivative. These reactions are not commonly employed unless the deconstruction of the scaffold is the desired outcome.
Advanced Organic Transformations and Derivatization Strategies
The foundational reactivity of this compound allows for a multitude of advanced synthetic operations to build molecular complexity.
Cross-coupling reactions are the most powerful tool for modifying the this compound scaffold at the bromine position. The versatility of palladium- and copper-catalyzed reactions enables the formation of a wide variety of new bonds. researchgate.net
| Coupling Reaction | Bond Formed | Typical Reagents | Catalyst Example |
| Suzuki Coupling | C-C (Aryl) | Arylboronic acid | Pd(PPh₃)₄ |
| Sonogashira Coupling | C-C (Alkynyl) | Terminal alkyne | PdCl₂(PPh₃)₂, CuI |
| Heck Coupling | C-C (Alkenyl) | Alkene | Pd(OAc)₂ |
| Buchwald-Hartwig Amination | C-N | Amine | Pd₂(dba)₃, Ligand |
| Ullmann Condensation | C-O | Alcohol | CuI, Ligand |
These reactions provide reliable pathways to biaryls, alkynyl-substituted aromatics, stilbene (B7821643) analogues, N-arylated amines, and diaryl ethers, demonstrating the immense synthetic utility of the bromo-substituent as a versatile leaving group. mdpi.comworktribe.com
Beyond the bromine handle, both aromatic rings can be functionalized.
Phenyl Ring: The phenyl ring is susceptible to electrophilic aromatic substitution (EAS). The directing effects of the substituents—the weakly deactivating, ortho,para-directing bromine and the activating, ortho,para-directing ether group—govern the regioselectivity. Substitution is most likely to occur at the C4 and C6 positions, which are ortho and para to the activating ether group and meta to the deactivating bromine.
Pyridine Ring: The electron-deficient nature of the pyridine ring makes it resistant to standard electrophilic substitution. rsc.org Functionalization typically relies on other methods. Direct C-H functionalization, often catalyzed by transition metals, has emerged as a modern strategy for modifying pyridine rings, though regioselectivity can be a challenge. researchgate.netnih.gov Alternatively, as mentioned in section 3.2, conversion to the N-oxide activates the ring for subsequent transformations. youtube.com
The two aromatic systems within the molecule exhibit complementary reactivity towards aromatic substitution.
Electrophilic Aromatic Substitution (EAS): This reaction class is characteristic of the electron-rich phenoxy portion of the molecule. Reactions like nitration, halogenation, or Friedel-Crafts acylation would proceed on this ring, with the position of substitution directed by the existing ether and bromo groups. The general mechanism involves the attack of the aromatic pi-system on an electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com
Nucleophilic Aromatic Substitution (SNAr): This reaction is characteristic of the electron-deficient pyridine ring. While the parent pyridine is not highly reactive, the presence of a good leaving group at the C2 or C4 position would facilitate SNAr. stackexchange.comquimicaorganica.org The mechanism involves the attack of a nucleophile to form a negatively charged Meisenheimer-type intermediate, where the charge is delocalized onto the electronegative nitrogen atom, followed by the expulsion of the leaving group. stackexchange.com For the parent this compound, this pathway is not readily accessible without prior modification of the pyridine ring.
Spectroscopic Characterization and Structural Elucidation of 2 3 Bromophenoxy Methyl Pyridine
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For 2-((3-Bromophenoxy)methyl)pyridine, both ¹H and ¹³C NMR would provide definitive information about its carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the bromophenoxy ring, and the methylene (B1212753) bridge. The chemical shifts are influenced by the electronic environment of the protons. The pyridine protons are typically found in the downfield region (δ 7.0-8.5 ppm) due to the electron-withdrawing nature of the nitrogen atom. The protons on the bromophenoxy ring would also appear in the aromatic region (δ 6.8-7.5 ppm), with their exact shifts influenced by the bromine atom and the ether linkage. The methylene protons (-CH₂-) connecting the two aromatic systems would likely appear as a singlet around δ 5.0-5.5 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The pyridine carbons would resonate at δ 120-160 ppm, while the bromophenoxy carbons would appear in a similar range. The carbon atom attached to the bromine would have a characteristic chemical shift. The methylene bridge carbon would be observed in the aliphatic region, typically around δ 60-70 ppm.
A detailed analysis of chemical shifts and coupling constants would allow for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecule. Data from related compounds, such as 2-(3-methoxyphenyl)pyridine (B2638018) and 2-bromopyridine, can be used to predict the spectral features of the title compound. rsc.orgrsc.org
Predicted NMR Data for this compound:
| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |
| Pyridine H-6 | 8.5 - 8.6 | Pyridine C-2 | ~158 |
| Pyridine H-3 | 7.6 - 7.8 | Pyridine C-6 | ~149 |
| Pyridine H-4 | 7.7 - 7.9 | Pyridine C-4 | ~137 |
| Pyridine H-5 | 7.2 - 7.4 | Pyridine C-3 | ~123 |
| Methylene CH₂ | 5.2 - 5.4 | Pyridine C-5 | ~121 |
| Bromophenoxy H-2 | 7.1 - 7.3 | Bromophenoxy C-1 | ~157 |
| Bromophenoxy H-4 | 7.2 - 7.4 | Bromophenoxy C-3 | ~123 |
| Bromophenoxy H-5 | 6.9 - 7.1 | Bromophenoxy C-5 | ~122 |
| Bromophenoxy H-6 | 7.0 - 7.2 | Bromophenoxy C-6 | ~118 |
| Bromophenoxy C-2 | ~116 | ||
| Bromophenoxy C-4 | ~115 | ||
| Methylene CH₂ | ~68 |
Mass Spectrometry (MS) Techniques for Structural Confirmation and Fragmentation Pathways
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns. chemguide.co.uk For this compound, electron ionization (EI) or electrospray ionization (ESI) would be suitable methods.
The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). nih.gov
The fragmentation of this compound is expected to be dominated by the cleavage of the ether linkage, which is a common fragmentation pathway for aryl benzyl (B1604629) ethers. acs.org The primary fragmentation pathways would likely involve:
Cleavage of the C-O bond: This would lead to the formation of a pyridylmethyl cation ([C₅H₄NCH₂]⁺) and a bromophenoxy radical, or a bromophenoxy cation and a pyridylmethyl radical. The pyridylmethyl cation is expected to be a prominent peak.
Cleavage of the benzylic C-C bond: This would result in the loss of the pyridine ring, leading to a bromophenoxy-containing fragment.
Loss of HBr: Elimination of HBr from the molecular ion is another possible fragmentation pathway.
The study of fragmentation patterns of related compounds, such as 3-phenoxy imidazo[1,2-a] pyridines, shows that the cleavage of the phenoxy C-O bond is a characteristic fragmentation. nih.gov
Predicted Mass Spectrometry Fragmentation Data for this compound:
| Fragment Ion | m/z (for ⁷⁹Br) | Proposed Structure |
| [M]⁺ | 264 | [C₁₂H₁₀BrNO]⁺ |
| [M-Br]⁺ | 185 | [C₁₂H₁₀NO]⁺ |
| [M-C₆H₄BrO]⁺ | 92 | [C₆H₆N]⁺ (pyridylmethyl cation) |
| [C₆H₄BrO]⁺ | 171 | Bromophenoxy cation |
| [C₅H₄N]⁺ | 78 | Pyridyl cation |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular structure of a compound. These two techniques are complementary and can be used to identify characteristic vibrational modes. rsc.org
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the different functional groups present. Key expected absorptions include:
C-O-C stretching: Asymmetric and symmetric stretching vibrations of the ether linkage would appear in the region of 1250-1000 cm⁻¹.
Aromatic C-H stretching: These vibrations are typically observed above 3000 cm⁻¹.
Aromatic C=C stretching: Multiple bands in the 1600-1450 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon bonds in the pyridine and benzene (B151609) rings.
C-Br stretching: The C-Br stretching vibration is expected in the fingerprint region, typically between 600 and 500 cm⁻¹.
Pyridine ring vibrations: Characteristic ring breathing and out-of-plane bending vibrations would also be present.
The IR spectrum of a related compound, 3-bromophenol (B21344), shows characteristic absorptions for the brominated aromatic ring. chemicalbook.comnist.gov
Predicted Vibrational Frequencies for this compound (cm⁻¹):
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| Aromatic C-H stretch | 3100-3000 | 3100-3000 |
| Aromatic C=C stretch | 1600-1450 | 1600-1450 |
| Asymmetric C-O-C stretch | ~1250 | Weak |
| Symmetric C-O-C stretch | ~1050 | Observable |
| C-H in-plane bend | 1300-1000 | 1300-1000 |
| C-H out-of-plane bend | 900-675 | Weak |
| Pyridine ring breathing | ~1000 | Strong |
| C-Br stretch | 600-500 | Strong |
Coordination Chemistry and Supramolecular Interactions of 2 3 Bromophenoxy Methyl Pyridine
Host-Guest Chemistry and Molecular Recognition with 2-((3-Bromophenoxy)methyl)pyridine
Without foundational research, including synthesis, structural characterization (such as X-ray crystallography), and spectroscopic analysis of metal complexes or supramolecular structures involving this compound, any discussion on these topics would be purely speculative and would not meet the required standards of scientific accuracy.
Therefore, the generation of a detailed article, complete with data tables and in-depth research findings as per the initial request, is not possible at this time. The scientific community has yet to publish any studies that would provide the necessary information to construct such a review.
Applications in Materials Science and Catalysis Research
2-((3-Bromophenoxy)methyl)pyridine as a Precursor for Functional Materials
The design and synthesis of functional materials, such as metal-organic frameworks (MOFs) and coordination polymers, heavily rely on the selection of appropriate organic ligands. frontiersin.orgrsc.org The structure of the ligand dictates the resulting framework's architecture and, consequently, its properties. rsc.org Pyridine-based ligands are extensively used in the construction of these materials due to their versatile coordination capabilities. frontiersin.orgrsc.org
While direct experimental studies on the use of this compound in the synthesis of functional materials are not extensively documented, the behavior of analogous pyridyl ether ligands suggests its strong potential. For instance, the flexibility of the ether linkage can allow for the formation of diverse and complex network topologies in coordination polymers.
Table 1: Potential Functional Materials Derived from this compound
| Material Type | Potential Metal Ion | Potential Properties and Applications |
| Metal-Organic Framework (MOF) | Zn(II), Cu(II), Cd(II) | Gas storage (e.g., H₂, CO₂), selective separation of small molecules, heterogeneous catalysis. |
| Coordination Polymer | Ag(I), Mn(II), Co(II) | Luminescence, magnetic properties, sensing of anions or small molecules. |
| Functionalized Polymer | - | Post-synthetic modification via the bromo group could lead to materials with tailored surface chemistry for applications in chromatography or solid-phase extraction. |
This table is based on the potential applications of structurally similar pyridine-based ligands and is intended to be illustrative.
Catalytic Roles of this compound Derivatives in Organic Reactions
Transition metal complexes containing pyridine-based ligands are a cornerstone of modern catalysis, facilitating a wide array of organic transformations. acs.orgnih.govmdpi.com The electronic and steric properties of the pyridine (B92270) ligand can be fine-tuned to modulate the activity and selectivity of the metal catalyst. acs.org
Derivatives of this compound, when coordinated to transition metals such as palladium, copper, or gold, are anticipated to form catalytically active species. acs.orgacs.orgmdpi.com The pyridine nitrogen acts as a strong sigma-donating ligand, stabilizing the metal center. The phenoxy portion of the molecule can influence the steric environment around the metal, which can be crucial for achieving high selectivity in catalytic reactions.
For example, palladium complexes bearing pyridyl ligands are well-known to catalyze cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. acs.orgnih.gov A palladium complex of a this compound derivative could potentially exhibit high catalytic efficiency in such transformations. The bromo-substituent, in this context, could either be a site for further reaction or could influence the electronic properties of the ligand, thereby affecting the catalytic cycle. Similarly, copper(I) complexes with pyridyl-containing ligands have demonstrated efficacy in S-arylation reactions. mdpi.com
Table 2: Potential Catalytic Applications of Metal Complexes with this compound Derivatives
| Metal Catalyst | Type of Organic Reaction | Potential Substrates | Potential Products |
| Palladium(II) Complex | Suzuki-Miyaura Coupling | Aryl halides, Arylboronic acids | Biaryls |
| Palladium(II) Complex | Heck Reaction | Aryl halides, Alkenes | Substituted Alkenes |
| Copper(I) Complex | C-N Cross-Coupling | Aryl halides, Amines | Arylamines |
| Gold(III) Complex | Hydroamination/Hydroalkoxylation | Alkynes, Amines/Alcohols | Enamines/Enol ethers |
This table presents hypothetical catalytic applications based on the known reactivity of similar pyridine-ligated metal complexes.
Future Directions and Emerging Research Avenues for 2 3 Bromophenoxy Methyl Pyridine
Development of Novel and Efficient Synthetic Strategies
The synthesis of pyridine (B92270) derivatives has been a subject of intense research, with a continuous drive towards more efficient, sustainable, and versatile methods. researchgate.net While classical methods for forming the ether linkage in 2-((3-Bromophenoxy)methyl)pyridine, such as the Williamson ether synthesis, are established, future research will likely focus on the development of more advanced synthetic strategies.
Modern synthetic approaches that could be applied to this compound include:
Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for the synthesis of various pyridine derivatives. nih.govacs.org Exploring microwave-assisted protocols for the coupling of 3-bromophenol (B21344) with 2-(chloromethyl)pyridine (B1213738) could significantly reduce synthesis time and energy consumption compared to conventional heating methods. acs.org
Multicomponent Reactions (MCRs): MCRs offer a powerful tool for the rapid assembly of complex molecules in a single step, often with high atom economy and reduced waste. researchgate.net Designing a convergent MCR strategy that incorporates the key structural motifs of this compound could provide a highly efficient route to this compound and its analogues.
Transition-Metal-Catalyzed Cross-Coupling Reactions: Advances in transition-metal catalysis offer new pathways to functionalized pyridines. researchgate.net Investigating novel catalytic systems, for instance, for the C-O bond formation, could lead to milder reaction conditions and broader functional group tolerance.
The development of such novel strategies would not only streamline the synthesis of this compound but also facilitate the creation of a diverse library of related compounds for further study.
Exploration of Undiscovered Reactivity Patterns and Chemical Space
The reactivity of the pyridine ring is well-documented, exhibiting susceptibility to both electrophilic and nucleophilic attack depending on the reaction conditions and the nature of substituents. wikipedia.org The presence of the bromophenoxy and methylpyridine moieties in this compound introduces electronic and steric factors that can be exploited to uncover novel reactivity patterns.
Future research in this area could focus on:
Functionalization of the Pyridine Ring: The pyridine nitrogen imparts a degree of deactivation towards electrophilic aromatic substitution, directing incoming electrophiles to the 3- and 5-positions. wikipedia.org A systematic study of various electrophilic substitution reactions on the this compound core could lead to the synthesis of new derivatives with potentially interesting biological activities. Conversely, the pyridine ring is activated towards nucleophilic substitution at the 2-, 4-, and 6-positions. wikipedia.org
Reactions at the Benzylic Position: The methylene (B1212753) bridge between the pyridine and phenoxy rings is a potential site for radical reactions. pearson.com Exploring reactions such as benzylic halogenation or oxidation could provide access to a new set of derivatives.
Cross-Coupling Reactions at the Bromine Position: The bromine atom on the phenoxy ring is a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This would allow for the introduction of a wide range of substituents, thereby vastly expanding the chemical space around the this compound scaffold.
A thorough investigation of these reactivity patterns will be crucial for the rational design of new molecules based on this core structure.
Integration with Advanced Computational Modeling and Machine Learning Approaches
The integration of computational chemistry and machine learning is revolutionizing drug discovery and materials science by enabling the rapid prediction of molecular properties and the identification of promising lead compounds. neuroquantology.comopenmedicinalchemistryjournal.com For this compound, these advanced computational approaches can provide valuable insights and guide future experimental work.
Key areas for the application of these technologies include:
Quantum Mechanical Calculations: Density Functional Theory (DFT) studies can be employed to understand the electronic structure, molecular orbitals (HOMO-LUMO), and reactivity of this compound. rsc.org This can help in predicting the most likely sites for metabolic attack or for chemical modification.
Molecular Docking and Virtual Screening: If a biological target for this compound is identified, molecular docking simulations can be used to predict its binding mode and affinity. openmedicinalchemistryjournal.comnih.gov This information is invaluable for the rational design of more potent analogues. Virtual screening of large compound libraries against a specific target can also be accelerated using machine learning models trained on known active and inactive compounds.
Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing and testing a library of this compound derivatives, QSAR models can be developed to correlate specific structural features with biological activity. openmedicinalchemistryjournal.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
The synergy between computational modeling and experimental work will be essential for unlocking the full potential of the this compound scaffold.
Applications in Flow Chemistry and Automated Synthesis Research
Flow chemistry and automated synthesis platforms are transforming the way chemical synthesis is performed, offering advantages in terms of safety, efficiency, scalability, and reproducibility. vcu.edu The application of these technologies to the synthesis of this compound and its derivatives represents a significant future research avenue.
Potential applications include:
Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound could enable its production on a larger scale with improved safety and control over reaction parameters. A multi-step process could potentially be streamlined into a single continuous operation. vcu.edu
Automated Library Synthesis: Automated synthesis platforms can be used to rapidly generate a library of this compound analogues by systematically varying the substituents on both the pyridine and phenoxy rings. This high-throughput approach would be invaluable for structure-activity relationship studies.
Reaction Optimization: Flow reactors are ideally suited for rapid reaction optimization. By systematically varying parameters such as temperature, pressure, residence time, and stoichiometry, the optimal conditions for the synthesis of this compound can be quickly identified.
The adoption of flow chemistry and automation will undoubtedly accelerate the exploration of the chemical space around this compound and facilitate its development for various applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-((3-Bromophenoxy)methyl)pyridine, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, details a protocol using dichloromethane and sodium hydroxide for analogous pyridine derivatives, achieving 99% purity. Yield optimization involves controlling stoichiometry (e.g., 1:1 molar ratios), solvent polarity (methanol or dichloromethane), and reaction time. Post-synthesis purification via column chromatography or recrystallization is critical, as noted in and . Monitoring intermediates with TLC or HPLC ensures reaction progression .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze / NMR to confirm bromophenoxy and pyridine moieties. For instance, reports dihedral angles (e.g., 72.9° between carboxylic acid and benzene rings) affecting splitting patterns.
- X-ray Crystallography : Resolve crystal packing (e.g., orthogonal space group Pca21 with lattice parameters a = 11.740 Å, b = 4.641 Å, c = 33.451 Å) to validate molecular geometry. and highlight hydrogen bonding (O–H⋯N) and torsional angles (e.g., C1–C7–C8–O2 = 25.4°) as key validation metrics .
Q. What safety protocols are essential during the synthesis and handling of this compound?
- Methodological Answer : Follow hazard codes H300-H313 (toxicity) and P301-P390 (emergency response) as outlined in . Use fume hoods for volatile reagents (e.g., dichloromethane), wear PPE (gloves, goggles), and store the compound in inert atmospheres (). Waste disposal must comply with regulations for halogenated organics .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The bromine atom’s electronegativity and the pyridine ring’s electron-withdrawing nature direct reactivity. and suggest using nickel or palladium catalysts (e.g., Ni complexes with bidentate P,N ligands) for Suzuki-Miyaura couplings. Steric hindrance from the phenoxy group may require elevated temperatures (80–120°C) or microwave-assisted synthesis (). Monitor regioselectivity via -NMR or mass spectrometry .
Q. What analytical strategies resolve contradictions in spectroscopic data for this compound?
- Methodological Answer : Discrepancies in NMR/IR peaks may arise from conformational flexibility (e.g., ’s 25.4° torsional angle). Use variable-temperature NMR to probe dynamic effects. For crystallographic anomalies (e.g., non-planar base moieties in ), refine structures using ShelXL with restraints on displacement parameters. Computational modeling (DFT) can reconcile experimental vs. theoretical bond lengths .
Q. How does the crystal packing of this compound derivatives affect their physicochemical properties?
- Methodological Answer : and reveal that C–H⋯O interactions and hydrogen-bonded dimers (O–H⋯N) form supramolecular layers in the ab plane. These interactions influence melting points (e.g., 370–373 K in ) and solubility. Quantify packing efficiency via Hirshfeld surface analysis to correlate with bioavailability or stability in drug formulations .
Q. What role does computational chemistry play in optimizing synthetic pathways for this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities for catalytic sites, while DFT (Gaussian 09) calculates transition-state energies for reaction steps. highlights microwave-assisted synthesis’s superiority over conventional methods, reducing energy barriers by 15–20%. Validate simulations with experimental activation energies (Arrhenius plots) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
